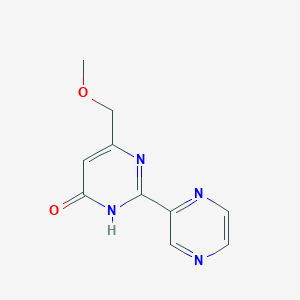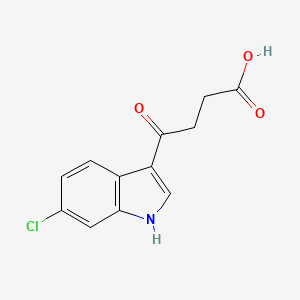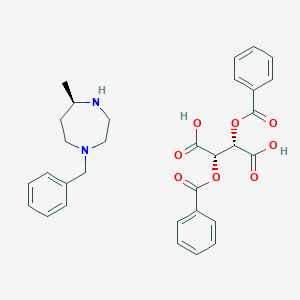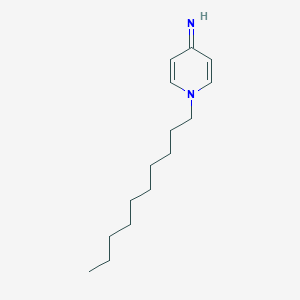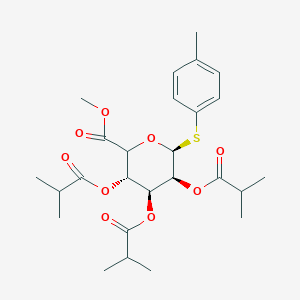
(3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple isobutyryloxy groups and a p-tolylsulfanyl group attached to a tetrahydro-pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established methods. The key steps in the synthesis include:
Formation of the tetrahydro-pyran ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the isobutyryloxy groups: This step involves esterification reactions using isobutyric acid or its derivatives.
Attachment of the p-tolylsulfanyl group: This can be done through a nucleophilic substitution reaction using p-tolylthiol.
Final esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The p-tolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The isobutyryloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking studies.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S,5S,6S)-3,4,5-Tris-acetyloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester: Similar structure but with acetyloxy groups instead of isobutyryloxy groups.
(3S,4S,5S,6S)-3,4,5-Tris-propionyloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester: Similar structure but with propionyloxy groups instead of isobutyryloxy groups.
Uniqueness
The uniqueness of (3S,4S,5S,6S)-3,4,5-Tris-isobutyryloxy-6-p-tolylsulfanyl-tetrahydro-pyran-2-carboxylic acid methyl ester lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its isobutyryloxy groups may provide steric hindrance, affecting its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C26H36O9S |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
methyl (3S,4S,5S,6S)-6-(4-methylphenyl)sulfanyl-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C26H36O9S/c1-13(2)22(27)32-18-19(33-23(28)14(3)4)21(34-24(29)15(5)6)26(35-20(18)25(30)31-8)36-17-11-9-16(7)10-12-17/h9-15,18-21,26H,1-8H3/t18-,19-,20?,21-,26-/m0/s1 |
Clave InChI |
OZYYERIRINHSJR-PIQDKMDQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



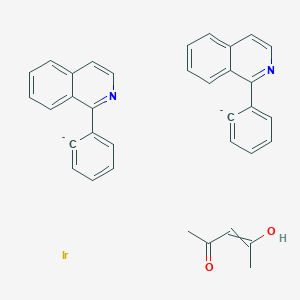
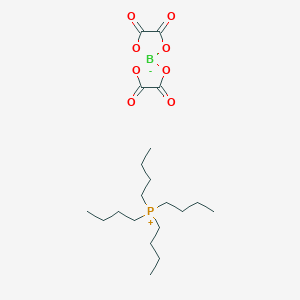
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)

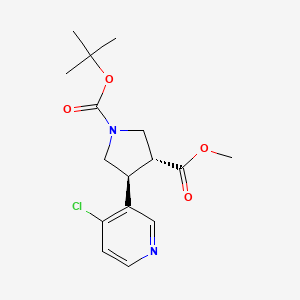

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)

